(1r,3s)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Overview
Description
(1r,3s)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotechnological Applications
Carboxylic acids, such as lactic acid, serve as feedstocks for the production of biodegradable polymers and other chemicals via both chemical and biotechnological routes. Lactic acid's importance in the synthesis of environmentally friendly materials highlights the potential applications of similar carboxylic acids in green chemistry and biotechnology (Gao, Ma, & Xu, 2011).
Chemical Synthesis
The study of indole synthesis and the classification of methods for its preparation suggest that derivatives of carboxylic acids might be involved in complex organic syntheses, providing pathways to synthesize valuable chemical compounds (Taber & Tirunahari, 2011).
Material Science
Phosphonic acid derivatives are used in various applications due to their structural analogy to phosphate, including drug development, medical imaging, and the creation of hybrid materials. This underscores the versatility of carboxylic acid derivatives in contributing to advances in materials science and medicine (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Plant Biology
Research on 1-aminocyclopropane-1-carboxylic acid (ACC) in plants indicates that carboxylic acids can play significant roles beyond being precursors to hormones like ethylene. They may directly influence plant growth and stress responses, suggesting potential agricultural applications (Van de Poel & Van Der Straeten, 2014).
Environmental and Toxicological Studies
The study of the toxicity of crude 4-methylcyclohexanemethanol (MCHM) and its constituents highlights the importance of understanding the environmental and health impacts of industrial chemicals, including those related to carboxylic acid derivatives. Such research is critical for developing safety protocols and remediation strategies (Paustenbach, Winans, Novick, & Green, 2015).
Properties
IUPAC Name |
(1R,3S)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXPHQCHMAPWEB-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H](C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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